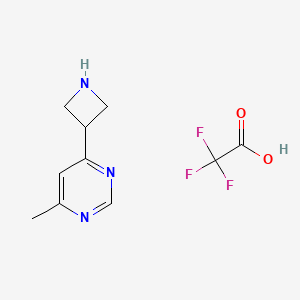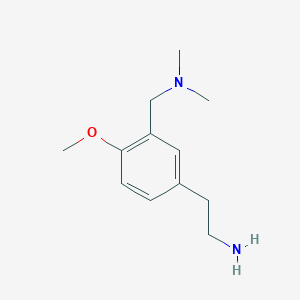
(R)-3-(3-Bromo-4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Propanoic Acid: The protected amino compound is then reacted with an appropriate reagent to introduce the propanoic acid moiety, often through a Grignard reaction or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 3-(3-hydroxy-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Reduction: 3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Substitution: 3-(3-azido-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the development of novel materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and the protected amino group can influence the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, (3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid stands out due to its unique combination of a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group. This structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H20BrNO5 |
|---|---|
Molekulargewicht |
374.23 g/mol |
IUPAC-Name |
(3R)-3-(3-bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI-Schlüssel |
BMMDDTRCARZTJO-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)OC)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)
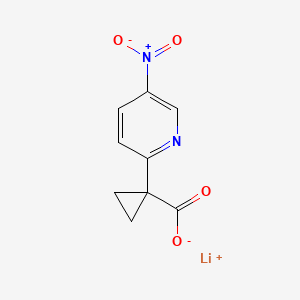
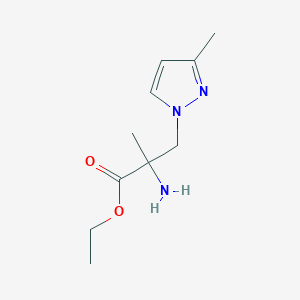
![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
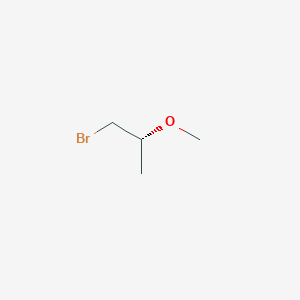


![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
